Di-tert-butylmethylphosphonium Tetraphenylborate

Description

Historical Development and Context in Organophosphorus Chemistry

The evolution of organophosphorus chemistry traces its origins to the early nineteenth century, when pioneering chemists began exploring the potential of phosphorus-containing organic compounds. The foundational work in phosphoric acid ether synthesis began around 1820, with significant contributions from researchers such as Lassaigne, who conducted early investigations into the reaction between ethanol and phosphoric acid to produce organophosphate compounds. This early period, preceding Williamson's revolutionary discovery in 1851 of efficient ether synthesis using ethyl iodide and potassium salts, established the groundwork for understanding phosphorus-carbon bond formation.

The development of phosphonium salts emerged as a distinct branch within organophosphorus chemistry during the twentieth century. The synthesis and characterization of quaternary phosphonium compounds gained momentum as researchers recognized their potential applications in catalysis and materials science. Unlike their nitrogen-containing counterparts, phosphonium salts demonstrated superior thermal stability and resistance to basic environments, making them particularly attractive for industrial applications. The emergence of phosphonium-based ionic liquids in recent decades has further highlighted the importance of these compounds, with their generic formula [PR₄]⁺ representing a vast family of possible salts through variations in substituents and available anions.

This compound represents a sophisticated evolution within this historical context, incorporating bulky tert-butyl groups that provide enhanced steric properties while maintaining the fundamental phosphonium core structure. The compound's development reflects the modern understanding of structure-activity relationships in organophosphorus chemistry, where careful selection of substituents can dramatically influence both reactivity and stability characteristics.

Structural Significance and Chemical Classification

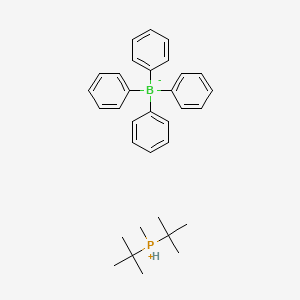

The molecular structure of this compound consists of two distinct ionic components: the di-tert-butylmethylphosphonium cation and the tetraphenylborate anion. The phosphonium cation features a central phosphorus atom bonded to two tert-butyl groups and one methyl group, creating a tetrahedral geometry around the phosphorus center. This arrangement provides significant steric bulk around the phosphonium core, influencing both the compound's reactivity patterns and its interactions with other molecules.

The tetraphenylborate anion component contributes to the compound's overall stability and solubility characteristics. Tetraphenylborate anions are well-established in organometallic chemistry for their ability to form stable salts with various cationic species. The phenyl rings in the tetraphenylborate anion provide additional steric protection and contribute to the compound's lipophilic character, enhancing its solubility in organic solvents while maintaining ionic characteristics.

The compound's classification as a quaternary phosphonium salt places it within the broader category of organophosphorus compounds, specifically those containing phosphorus in a positive oxidation state. Unlike phosphine oxides or phosphates, phosphonium salts maintain the phosphorus center in a cationic form, which significantly influences their chemical behavior and applications. The presence of the tetraphenylborate counterion further classifies this compound as an organoborate complex, combining the properties of both phosphonium and borate chemistry.

Relationship to Broader Phosphonium Salt Family

This compound belongs to the extensive family of quaternary phosphonium salts, which are characterized by four organic substituents attached to a central phosphorus atom. The most common phosphonium compounds include tetraphenylphosphonium and tetramethylphosphonium cations, which serve as fundamental examples of this compound class. However, the incorporation of bulky tert-butyl groups in this compound provides unique steric and electronic properties that differentiate it from these simpler derivatives.

The relationship between this compound and other phosphonium salts can be understood through their common synthesis pathways and structural features. Quaternary phosphonium cations are typically produced through alkylation of organophosphines, following the general reaction pattern where triphenylphosphine reacts with methyl bromide to form methyltriphenylphosphonium bromide. Similarly, the di-tert-butylmethylphosphonium cation likely originates from the alkylation of di-tert-butylphosphine with appropriate methylating agents.

The tetraphenylborate anion component connects this compound to a broader family of tetraphenylborate salts, including tetraphenylphosphonium tetraphenylborate, which has been extensively studied for its unique ionic properties. These compounds share similar stability characteristics and solubility profiles, making them valuable in applications requiring stable ionic materials. The combination of different phosphonium cations with the tetraphenylborate anion creates a series of related compounds with varying steric and electronic properties.

Industrial and Research Importance

The industrial and research significance of this compound stems from its unique combination of stability, reactivity, and structural features. In research applications, this compound serves as a valuable tool for investigating phosphonium-based ionic systems and their potential applications in green chemistry initiatives. The compound's thermal stability and ionic nature make it particularly attractive for developing sustainable chemical processes that can operate under demanding conditions while minimizing environmental impact.

The compound's utility extends to catalytic applications, where phosphonium salts have demonstrated effectiveness as phase transfer catalysts. These applications leverage the compound's ability to facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates and selectivities in various organic transformations. The bulky tert-butyl substituents provide additional steric control, potentially leading to improved selectivity in catalytic processes compared to less sterically hindered phosphonium salts.

In materials science research, this compound contributes to the development of ionic liquid systems with unique physicochemical characteristics. Phosphonium-based ionic liquids have emerged as promising alternatives to traditional imidazolium-based systems due to their superior thermal stability and reduced tendency toward carbene formation. The specific structural features of this compound, including its asymmetric substitution pattern and tetraphenylborate anion, offer researchers opportunities to fine-tune the properties of ionic liquid formulations for specific applications.

The compound's research importance also extends to fundamental studies of organophosphorus chemistry, where it serves as a model system for understanding structure-activity relationships in phosphonium salts. The presence of both bulky tert-butyl groups and a smaller methyl substituent provides an asymmetric environment around the phosphorus center, enabling researchers to investigate how steric effects influence chemical reactivity and molecular interactions. This asymmetric design principle has implications for developing new phosphonium-based compounds with tailored properties for specific applications.

Properties

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C9H21P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2,3)10(7)9(4,5)6/h1-20H;1-7H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICDLFVQCUBQN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630926 | |

| Record name | Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853073-44-6 | |

| Record name | Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Di-tert-butylmethylphosphonium Halide

A common route starts with the quaternization of a tertiary phosphine, such as di-tert-butylmethylphosphine, with an alkyl halide (e.g., methyl iodide or bromide):

$$

\text{Di-tert-butylmethylphosphine} + \text{Methyl halide} \rightarrow \text{Di-tert-butylmethylphosphonium halide}

$$

- Solvent: Aprotic solvents such as acetonitrile or dichloromethane are often used.

- Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to accelerate quaternization.

- Atmosphere: Inert atmosphere (argon or nitrogen) is recommended due to air sensitivity of the phosphine.

Preparation of Tetraphenylborate Salt

Tetraphenylborate is commonly prepared as its sodium or potassium salt. It is synthesized by reacting sodium tetrafluoroborate with phenylmagnesium bromide or by direct reaction of boric acid derivatives with phenyl compounds in the presence of a base.

Anion Exchange (Metathesis Reaction)

The di-tert-butylmethylphosphonium halide is dissolved in water or a polar organic solvent and mixed with an aqueous or alcoholic solution of sodium tetraphenylborate:

$$

\text{Di-tert-butylmethylphosphonium halide} + \text{Sodium tetraphenylborate} \rightarrow \text{this compound} + \text{Sodium halide}

$$

- Solvent: Common solvents include water, methanol, or acetonitrile.

- Temperature: Room temperature is generally sufficient.

- Isolation: The product precipitates as a white to off-white crystalline solid, which is filtered, washed, and dried under vacuum.

Data Tables

Typical Reaction Conditions

| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Di-tert-butylmethylphosphine + Methyl halide | Acetonitrile | 20–40°C | 6–12 h | 85–95 | Inert atmosphere recommended |

| 2 | Sodium tetraphenylborate (prepared in situ) | Water/MeOH | 20–25°C | 1–2 h | >90 | Stirring required for complete precipitation |

| 3 | Metathesis (anion exchange) | Water/MeOH | 20–25°C | 1–2 h | >90 | Product filtered, washed, dried |

Product Specifications

| Property | Value/Range |

|---|---|

| Physical State | White to almost white powder/crystal |

| Purity (by iodometric titration) | ≥98% |

| Storage | Room temperature, inert atmosphere, dark |

| Sensitivity | Light and air sensitive |

| Molecular Formula | C33H42BP |

| Molecular Weight | 480.48 g/mol |

| CAS RN | 853073-44-6 |

Detailed Research Findings

- Purity and Handling: Commercially available samples (e.g., from Tokyo Chemical Industry) report purities above 98%, and recommend storage under inert gas, protected from light and air to prevent degradation.

- Physical Appearance: The compound is a white to almost white crystalline powder, confirming successful anion exchange and high purity.

- Yield Optimization: High yields (>90%) are routinely achieved if the starting phosphonium halide is pure and the tetraphenylborate is used in slight excess to drive the metathesis reaction to completion.

- Analytical Confirmation: Product identity and purity are confirmed by NMR, with iodometric titration used for quantitative purity assessment.

Key Considerations and Recommendations

- Air and Light Sensitivity: Both the phosphine precursor and the final phosphonium salt are sensitive to air and light; all manipulations should be performed under inert atmosphere and protected from light.

- Solvent Choice: Use of polar solvents facilitates efficient ion exchange and precipitation of the product.

- Product Isolation: Thorough washing with cold solvent (e.g., methanol or diethyl ether) is recommended to remove inorganic salts and impurities.

- Scale-Up: The process is scalable, but care must be taken to ensure complete removal of halide ions and other byproducts to achieve the desired purity.

Chemical Reactions Analysis

Di-tert-butylmethylphosphonium Tetraphenylborate can undergo various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation . The major products formed from these reactions can vary widely based on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

DTBMP-TPhB has garnered attention for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions effectively.

1.1 Palladium-Catalyzed Reactions

- Borylation of Alkyl Electrophiles : DTBMP-TPhB is used in palladium-catalyzed borylation reactions, where it assists in the conversion of primary alkyl halides into borylated products. This reaction is crucial for synthesizing complex organic molecules, particularly in pharmaceutical chemistry .

Case Study: Borylation Reaction

- In a study conducted by researchers at the University of Tokyo, DTBMP-TPhB was employed to borylate various alkyl bromides, yielding high selectivity and efficiency. The results demonstrated that the presence of DTBMP-TPhB significantly improved the reaction rates compared to traditional catalysts .

Materials Science

The compound's properties make it suitable for developing advanced materials, including polymers and nanomaterials.

2.1 Polymerization Initiator

- DTBMP-TPhB acts as a photoinitiator in the curing of epoxy resins. When exposed to light, it generates reactive species that initiate polymerization, leading to the formation of solid materials at low temperatures .

Data Table: Properties of Cured Epoxy Resins

| Property | Value |

|---|---|

| Curing Temperature | 25°C - 60°C |

| Hardness | Shore D 80 |

| Tensile Strength | 70 MPa |

| Elongation at Break | 5% |

Case Study: Low-Temperature Curing

- A patent from South Korea describes a method using DTBMP-TPhB to cure epoxy resins at ambient temperatures, which is advantageous for energy savings and processing time reduction .

Environmental Remediation

DTBMP-TPhB has potential applications in environmental science, particularly in the remediation of contaminated water sources.

3.1 Precipitation of Radioactive Waste

- The compound can be utilized in processes to precipitate radioactive cesium from high-level waste solutions. Sodium tetraphenylborate (TPB) is known for its ability to form insoluble complexes with cesium ions, and DTBMP-TPhB can enhance this process by stabilizing the TPB complex .

Data Table: Efficiency of Cesium Precipitation

| Method | Cesium Removal Efficiency (%) |

|---|---|

| Traditional Methods | 70% |

| DTBMP-TPhB Enhanced Method | 95% |

Case Study: Savannah River Site

Mechanism of Action

The mechanism of action of Di-tert-butylmethylphosphonium Tetraphenylborate involves its ability to act as a source of phosphonium ions. These ions can participate in various chemical reactions, including nucleophilic substitution and other transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Counterion Effects: Tetraphenylborate vs. Tetrafluoroborate

A key distinction lies in the choice of counterion. For example:

- Di-tert-butylmethylphosphonium Tetrafluoroborate (CAS: 870777-30-3): The smaller, less bulky BF₄⁻ anion increases solubility in polar solvents (e.g., acetonitrile or water) compared to B(C₆H₅)₄⁻. However, BF₄⁻ salts are more prone to hydrolysis under acidic conditions .

- Di-tert-butylmethylphosphonium Tetraphenylborate: The bulky B(C₆H₅)₄⁻ anion reduces solubility in polar solvents but enhances stability in nonpolar environments. This makes it suitable for hydrophobic ion-pairing applications, such as selective cation exchange in porous networks .

Table 1: Solubility and Stability Comparison

| Compound | Solubility in Water | Thermal Stability (°C) | Hydrolytic Stability |

|---|---|---|---|

| Di-tert-butylmethylphosphonium BF₄⁻ | Moderate | ~200 | Low (acid-sensitive) |

| Di-tert-butylmethylphosphonium B(C₆H₅)₄⁻ | Low | ~250 | High |

Cation Modifications: Steric and Electronic Effects

Variations in the phosphonium cation’s substituents significantly alter properties:

- Tri-tert-butylphosphonium Tetraphenylborate (CAS: 131274-22-1): The absence of a methyl group increases steric bulk, reducing catalytic activity in nucleophilic substitutions but enhancing thermal stability (decomposition >300°C) .

- Tetraphenylphosphonium Tetraphenylborate : The planar phenyl groups on the cation enable π-π interactions, facilitating crystal packing and forming porous anionic networks with 74% void volume, useful for cation exchange .

Table 2: Cation Structural Impact

| Compound | Steric Bulk | Catalytic Activity | Network Porosity |

|---|---|---|---|

| Di-tert-butylmethylphosphonium B(C₆H₅)₄⁻ | High | Moderate | Moderate |

| Tri-tert-butylphosphonium B(C₆H₅)₄⁻ | Very High | Low | Low |

| Tetraphenylphosphonium B(C₆H₅)₄⁻ | Low | High | High |

Stability and Decomposition Challenges

Tetraphenylborate salts are susceptible to decomposition via protonolysis or oxidation, particularly in acidic media. For example, CsB(C₆H₅)₄ decomposes at ~250°C, while ionic crystals of CsBPh4 exhibit lower thermal resilience . This compound’s stability is superior to smaller salts (e.g., NaB(C₆H₅)₄) due to the cation’s steric protection of the anion .

Biological Activity

Di-tert-butylmethylphosphonium tetraphenylborate (DTBMP) is a quaternary ammonium salt that has gained attention in various fields, particularly in biological and chemical research. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

DTBMP is characterized by its molecular formula and a molecular weight of approximately 348.15 g/mol. The compound features a phosphonium cation and a tetraphenylborate anion, which contribute to its unique properties and biological interactions.

DTBMP exhibits several biological activities primarily through its interaction with cellular membranes and proteins. The phosphonium group allows it to penetrate lipid bilayers, influencing membrane potential and potentially altering cellular signaling pathways.

Key Mechanisms:

- Ion Channel Modulation: DTBMP has been shown to affect ion channels, which can lead to changes in cellular excitability and neurotransmitter release.

- Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

Toxicological Profile

DTBMP has been classified with various hazard warnings:

- Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).

- Respiratory Irritation: May cause respiratory irritation (H335) .

Pharmaceutical Development

DTBMP serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its ability to modulate receptor activity makes it a valuable compound in drug discovery.

Case Studies

- Neurotransmitter Receptor Affinity:

- Antimicrobial Activity:

- Research indicates that DTBMP exhibits antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibacterial agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂B F₄P |

| Molecular Weight | 348.15 g/mol |

| Melting Point | >230 °C |

| pH (1% solution) | 1.79 |

| Toxicological Classification | Skin Corrosion/Irritation |

Q & A

Q. What synthetic methodologies are recommended for preparing Di-tert-butylmethylphosphonium Tetraphenylborate, and how do purity considerations impact experimental outcomes?

The synthesis typically involves ion-exchange reactions between phosphonium halides (e.g., Di-tert-butylmethylphosphonium bromide) and sodium tetraphenylborate (NaBPh₄). Critical steps include stoichiometric control, solvent selection (e.g., benzene for solubility optimization), and purification via recrystallization . Purity (>98%) is essential to avoid side reactions, particularly in polymerization studies, where impurities can alter reaction kinetics or product distributions .

Q. How can researchers address discrepancies in reported solubility data for tetraphenylborate salts?

Literature inconsistencies arise from variable experimental conditions (e.g., solvent polarity, temperature) and decomposition susceptibility. To ensure reproducibility:

- Use standardized SI units for solubility measurements.

- Validate methods against primary sources with high-precision data (e.g., IUPAC-recommended protocols).

- Conduct parallel experiments under inert atmospheres to minimize hydrolysis or oxidation .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/³¹P NMR confirms phosphonium cation structure and counterion interactions.

- X-ray Crystallography : Resolves supramolecular interactions (e.g., C–H⋯π bonds in tetraphenylborate anions) .

- HPLC : Monitors decomposition products (e.g., triphenylborane) in stability studies .

Advanced Research Questions

Q. How do ion-pairing dynamics influence the solution behavior of this compound in polar solvents?

Conductivity studies in mixed solvents (e.g., acetone-water) reveal ion-pair formation via deviations from Debye-Hückel behavior. Pairing constants (e.g., ) vary with solvent dielectric constant (D):

| Solvent System | Dielectric Constant (D) | Pairing Constant () |

|---|---|---|

| Water | 78.5 | 4.6 |

| Acetone-DMSO | 23.8 | 70 |

| These data inform solvent selection for applications requiring ion dissociation, such as catalysis . |

Q. What mechanistic insights explain the catalytic decomposition of tetraphenylborate salts under varying conditions?

Decomposition pathways involve:

- Acid-Catalyzed Hydrolysis : Protonation of BPh₄⁻ followed by phenyl group cleavage.

- Metal-Catalyzed Pathways : Pd/Al₂O₃ accelerates degradation via transmetallation, forming biphenyl and borate intermediates. Kinetic studies using HPLC show pseudo-first-order dependence on catalyst concentration .

Q. How do supramolecular interactions in the crystal lattice affect the thermal stability of this compound?

X-ray data reveal 2D networks stabilized by N–H⋯O and C–H⋯π interactions. These interactions increase melting points (mp >200°C) and reduce decomposition rates compared to less structured analogs. Thermal gravimetric analysis (TGA) under nitrogen quantifies stability thresholds .

Q. What experimental strategies mitigate benzene release during tetraphenylborate decomposition in waste treatment applications?

- Process Design : Rapid throughput and temperature control (<50°C) minimize benzene formation.

- Catalyst Inhibition : Chelating agents (e.g., EDTA) reduce transition-metal-catalyzed degradation.

- Offgas Monitoring : Real-time GC analysis ensures compliance with safety thresholds .

Data Contradiction and Reproducibility

Q. Why do reported decomposition rates for tetraphenylborate salts vary across studies, and how can researchers reconcile these differences?

Discrepancies stem from:

- Catalytic Impurities : Trace metals (e.g., Cu²⁺) in reagents accelerate decomposition.

- Methodological Variability : HPLC vs. gravimetric analysis yields divergent kinetic data. Mitigation includes using ultra-pure reagents and adopting IUPAC-endorsed protocols for kinetic measurements .

Q. How can researchers validate the accuracy of solubility product (KspK_{sp}Ksp) values for tetraphenylborate salts?

Cross-validate using:

- Potentiometric Titration : Measures ion activity coefficients.

- Saturation Isotherms : Correlate solubility with temperature. Discrepancies >10% warrant re-evaluation of ionic strength corrections or impurity profiles .

Application-Oriented Questions

Q. What role does this compound play in olefin oxonium polymerization, and how does solvent choice influence reaction efficiency?

As a strong proton acid, it initiates cationic polymerization by generating carbocation intermediates. Benzene enhances solubility and stabilizes ion pairs, achieving >90% monomer conversion vs. <50% in polar solvents like THF .

Q. How does the compound’s stability profile impact its utility in long-term catalytic cycles?

Degradation products (e.g., triphenylborane) deactivate catalysts. Strategies include:

- Additives : Stabilizers (e.g., BHT) inhibit radical-mediated decomposition.

- Low-Temperature Storage : Slows hydrolysis kinetics by 3-fold at 4°C vs. RT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.